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Compound of Interest

Compound Name: NocII

Cat. No.: B561544 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers working with NocII (also known as Nocturnin or Ccr4c)

cloning and vector construction.

Troubleshooting Guides
Problem 1: Low or No Yield of NocII PCR Product
Possible Causes and Solutions:
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Possible Cause Recommended Solution

Suboptimal PCR Conditions

Optimize annealing temperature using a

gradient PCR. Test a range of MgCl₂

concentrations (typically 1.5-2.5 mM).

Poor Template Quality

Use high-quality, intact cDNA synthesized from

fresh RNA isolated from a tissue with high NocII

expression (e.g., adipose tissue, liver, kidney).

[1][2]

Primer Issues

Ensure primers are designed with a GC content

of 40-60% and a melting temperature (Tm)

between 55-65°C. Check for primer-dimers or

secondary structures using primer analysis

software.

Presence of PCR Inhibitors

Purify the cDNA template to remove any

potential inhibitors from the RNA extraction or

reverse transcription steps.

Problem 2: Difficulty in Cloning NocII into the
Expression Vector
Possible Causes and Solutions:

Troubleshooting & Optimization
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© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC32249/
https://pubmed.ncbi.nlm.nih.gov/11394964/
https://www.benchchem.com/product/b561544?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Recommended Solution

Inefficient Restriction Digestion

Ensure complete digestion of both the PCR

product and the vector by using the

recommended buffer and temperature for the

chosen restriction enzymes. Increase incubation

time if necessary.

Vector Self-Ligation

Dephosphorylate the linearized vector using an

alkaline phosphatase to prevent it from re-

ligating without the NocII insert.

Incorrect Ligation Ratio

Optimize the molar ratio of insert to vector. A 3:1

ratio is a good starting point, but this may need

to be adjusted.

Inactive Ligase

Use fresh T4 DNA ligase and ligation buffer, as

repeated freeze-thaw cycles can reduce

efficiency.

Problem 3: Low or No Expression of Recombinant NocII
Protein
Possible Causes and Solutions:

Troubleshooting & Optimization

Check Availability & Pricing
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Possible Cause Recommended Solution

Codon Usage Mismatch

The human NocII gene may contain codons that

are rare in E. coli. Synthesize a codon-optimized

version of the NocII gene for the chosen

expression host.

Protein Toxicity

If NocII expression is toxic to the host cells, use

a tightly regulated promoter (e.g., pBAD) and/or

a lower induction temperature (18-25°C) to slow

down protein synthesis.

Protein Insolubility

NocII may form inclusion bodies. To improve

solubility, try expressing the protein at a lower

temperature, using a different expression host

(e.g., insect or mammalian cells), or co-

expressing with chaperones. Consider

expressing only the catalytic C-terminal domain.

Incorrect Protein Folding

As NocII is a hydrolase, proper folding is crucial

for its activity.[3] Eukaryotic expression systems

(e.g., yeast, insect, or mammalian cells) may be

necessary for correct post-translational

modifications and folding.

Subcellular Localization

Human Nocturnin has been shown to have

different isoforms that can localize to the

cytoplasm and mitochondria.[4][5] The choice of

the N-terminal initiation site can influence its

localization and function.[4][6]

Problem 4: Recombinant NocII Protein is Insoluble
(Inclusion Bodies)
Possible Causes and Solutions:

Troubleshooting & Optimization

Check Availability & Pricing
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Possible Cause Recommended Solution

High Expression Rate

Lower the induction temperature (e.g., 18-25°C)

and reduce the concentration of the inducing

agent (e.g., IPTG).

Hydrophobic Regions

Analysis of the NocII protein sequence reveals

hydrophobic regions. Consider adding a

solubility-enhancing tag (e.g., GST, MBP) to the

N- or C-terminus of the protein.

Lack of Proper Folding Environment

Express the protein in a host that provides a

more suitable environment for folding, such as

eukaryotic cells. Co-expression with molecular

chaperones can also aid in proper folding.

Disulfide Bond Formation

If disulfide bonds are required for NocII activity,

ensure the expression host has an oxidizing

cytoplasmic environment (e.g., Origami™ E. coli

strains).

Frequently Asked Questions (FAQs)
Q1: What is the function of NocII?

A1: NocII, or Nocturnin, is a circadian-regulated enzyme that functions as a deadenylase and,

more recently identified, as an NADP(H) phosphatase.[3] It plays a role in metabolic regulation,

adipogenesis, and the circadian clock.[7]

Q2: Which tissues have the highest expression of NocII?

A2: In mice, NocII mRNA is most abundant in the liver, kidney, and testis, with rhythmic

expression also observed in the retina, spleen, and heart.[1][2] In humans, the highest mRNA

levels are found in adipose tissue, breast, liver, lung, and muscle.[4]

Q3: Are there different isoforms of the NocII protein?

A3: Yes, studies have shown that human Nocturnin can exist in different isoforms, which may

arise from the use of alternative translation initiation sites.[4][6] These isoforms can have
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different subcellular localizations (cytoplasmic and mitochondrial), which may affect their

function.[4][5]

Q4: What is the domain structure of NocII?

A4: NocII contains a C-terminal domain belonging to the

Endonuclease/Exonuclease/phosphatase (EEP) family.[3] This domain is responsible for its

catalytic activity.

Q5: Are there any known inhibitors of NocII?

A5: The search results did not yield specific inhibitors of NocII. However, as it is a magnesium-

dependent phosphatase, metal chelators like EDTA would likely inhibit its activity.

Experimental Protocols
Protocol 1: Cloning of Human NocII cDNA

RNA Isolation: Isolate total RNA from a human cell line or tissue known to express NocII
(e.g., adipose tissue-derived cells) using a commercial RNA isolation kit.

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcriptase and oligo(dT) primers.

PCR Amplification:

Design primers flanking the full-length coding sequence of human NocII (based on NCBI

Reference Sequence NM_012118.3). Add appropriate restriction sites to the 5' ends of the

primers for cloning into your desired expression vector.

Set up a 50 µL PCR reaction containing:

1-2 µL of cDNA template

1 µL of forward primer (10 µM)

1 µL of reverse primer (10 µM)

25 µL of 2x high-fidelity PCR master mix
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Nuclease-free water to 50 µL

Perform PCR with the following cycling conditions: 98°C for 30s, followed by 30-35 cycles

of (98°C for 10s, 55-65°C for 30s, 72°C for 1 min/kb), and a final extension at 72°C for 5-

10 min.

Gel Purification: Run the PCR product on a 1% agarose gel and purify the band of the

correct size using a gel extraction kit.

Vector and Insert Digestion: Digest both the purified PCR product and the expression vector

with the chosen restriction enzymes.

Ligation: Ligate the digested NocII insert into the linearized vector using T4 DNA ligase.

Transformation: Transform the ligation mixture into competent E. coli cells and select for

positive clones on antibiotic-containing plates.

Verification: Confirm the presence and correct orientation of the insert by colony PCR,

restriction digestion of the plasmid DNA, and Sanger sequencing.

Protocol 2: Expression and Solubility Test of
Recombinant NocII in E. coli

Transformation: Transform the verified NocII expression plasmid into an appropriate E. coli

expression strain (e.g., BL21(DE3)).

Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate

antibiotic and grow overnight at 37°C with shaking.

Expression Culture: Inoculate 50 mL of LB medium with the overnight culture to an OD₆₀₀ of

0.1 and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

For solubility testing, it is recommended to test different induction temperatures (e.g., 37°C

for 3-4 hours, 30°C for 5-6 hours, and 18°C overnight).

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in 2 mL of lysis

buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and lysozyme).
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Sonicate the cells on ice to ensure complete lysis.

Solubility Analysis:

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to separate the

soluble fraction (supernatant) from the insoluble fraction (pellet).

Analyze samples of the total cell lysate, the soluble fraction, and the resuspended

insoluble fraction by SDS-PAGE to determine the expression level and solubility of the

recombinant NocII protein.
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Caption: A flowchart illustrating the key steps in the cloning of the NocII gene into an

expression vector.

Potential Signaling Role of NocII in Circadian
Metabolism
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Caption: A diagram illustrating the potential role of NocII in regulating metabolic pathways

through its deadenylase and NADP(H) phosphatase activities, under the control of the core

circadian clock genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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